4-amino-10H-acridin-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMIIUZBDWKSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407465 | |
| Record name | 4-amino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81104-13-4 | |
| Record name | 4-Aminoacridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81104-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 10h Acridin 9 One and Its Structural Analogs
Classical and Contemporary Synthetic Routes to the Acridinone (B8587238) Core
The construction of the fundamental tricyclic acridinone structure can be achieved through several key synthetic disconnections. Classical methods often rely on condensation reactions followed by cyclization, while contemporary approaches have introduced more efficient and versatile strategies, including multi-component reactions.
Ullmann and Related Condensation Reactions
The Ullmann condensation is a cornerstone in the synthesis of N-arylanthranilic acids, which are crucial precursors for acridinones. ekb.egmostwiedzy.pl This reaction typically involves the copper-catalyzed coupling of an o-halogenated benzoic acid with an appropriately substituted aniline (B41778). ekb.egmostwiedzy.pl For the synthesis of 4-amino-10H-acridin-9-one precursors, this would involve the reaction of an o-halobenzoic acid with a phenylenediamine.
The general scheme involves the condensation of o-chlorobenzoic acid or its derivatives with anilines, such as benzene-1,2-diamine or benzene-1,4-diamine, in the presence of a copper catalyst (e.g., cupric oxide) and a base like anhydrous potassium carbonate. ekb.egbeilstein-journals.org The resulting N-phenylanthranilic acids are then subjected to cyclization to yield the acridone (B373769) core. ekb.egbeilstein-journals.org Modifications of the classical Ullmann reaction, sometimes referred to as Ullmann-type or Jourdan-Ullmann reactions, have been developed to improve yields and reaction conditions. organic-chemistry.orgmdpi.com These often involve the use of different copper sources, ligands, and solvents. For instance, the condensation of 2-bromobenzoic acid with various anilines can be carried out in ethanol (B145695) at reflux with potassium carbonate and copper.
Table 1: Examples of Ullmann Condensation for N-Phenylanthranilic Acid Synthesis
| o-Halobenzoic Acid | Aniline Derivative | Catalyst/Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| o-Chlorobenzoic acid | Benzene-1,2-diamine | CuO / K₂CO₃ | - | 2-[(2-aminophenyl)amino]benzoic acid | beilstein-journals.org |
| o-Chlorobenzoic acid | Benzene-1,4-diamine | CuO / K₂CO₃ | - | 2-[(4-aminophenyl)amino]benzoic acid | beilstein-journals.org |
| o-Bromobenzoic acid | Various anilines | Cu / K₂CO₃ | EtOH | 2-Arylamino benzoic acids | mostwiedzy.pl |
Cyclization Strategies for Acridinone Formation
Once the N-phenylanthranilic acid intermediate is obtained, the final and crucial step is the intramolecular cyclization to form the acridinone ring system. This is most commonly achieved through acid-catalyzed electrophilic substitution, often referred to as intramolecular Friedel-Crafts acylation.
Strong acids are typically employed to facilitate this ring closure. Polyphosphoric acid (PPA) is a widely used reagent for this transformation, heating the N-phenylanthranilic acid in PPA effects cyclization to the corresponding acridinone. ekb.eg Concentrated sulfuric acid is another classical cyclizing agent. nih.gov More recently, milder and more efficient methods have been developed. Boron trifluoride etherate (BF₃·Et₂O) has been used for a rapid, solvent-free, microwave-assisted synthesis of acridones via intramolecular acylation. Nafion-H, a perfluorinated resinsulfonic acid catalyst, has also been shown to effectively catalyze the intramolecular Friedel-Crafts acylation to form acridones and other cyclic ketones in high yields.
Beyond Friedel-Crafts type reactions, other cyclization strategies exist. For example, oxidative cyclization of o-arylamino benzophenones provides an alternative route to the acridinone core. mdpi.com Another innovative method involves a tert-butyl hydroperoxide-promoted oxidative annulation of isatins with arynes, which proceeds through a Baeyer-Villiger-type rearrangement followed by intermolecular cyclization.
Table 2: Comparison of Cyclization Reagents for Acridinone Synthesis
| Starting Material | Cyclization Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Phenylanthranilic acids | Polyphosphoric acid (PPA) | 120-130 °C | 2- and 4-aminoacridin-9(10H)-one | beilstein-journals.org |
| N-Phenylanthranilic acid derivatives | Boron trifluoride etherate (BF₃·Et₂O) | Microwave, solvent-free | Acridones | nih.gov |
| Biphenyl-2-carboxylic acids | Nafion-H | ~180 °C | Fluorenone and related ketones | nih.gov |
Multi-Component Reaction Approaches to Acridinone Scaffolds
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants, which enhances efficiency and atom economy. mdpi.com Several MCRs have been developed for the synthesis of acridine (B1665455) and acridinone derivatives.
One such approach involves the one-pot, three-component reaction of dimedone, an arylglyoxal, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation to produce acridine-1,8(2H,5H)-diones. While not directly yielding this compound, these methods showcase the utility of MCRs in rapidly assembling the core acridine scaffold, which can then be further modified. Another example is the synthesis of N-substituted acridine-1,8-diones from the reaction of 1,3-cyclohexanedione, an aromatic aldehyde, and a hydrazone in refluxing ethanol with triethylamine (B128534) as a catalyst. researchgate.net
A particularly relevant strategy provides access to 1,3-diaryl-1,2-dihydroacridin-9(10H)-one derivatives through a three-component reaction to form an m-terphenyl-derived aminoester, followed by a microwave-assisted cyclization. mdpi.com These MCRs offer a streamlined pathway to highly substituted acridinone scaffolds, which would be challenging to access through more traditional, stepwise syntheses. mdpi.comresearchgate.net
Advanced Functionalization Strategies for this compound Derivatives
Once the acridinone core is established, further functionalization is often required to modulate the compound's properties. Key strategies focus on substitution at the nitrogen atom (N-10) and regioselective substitution on the carbocyclic rings.
N-Alkylation and N-Substitution Methodologies
The nitrogen atom at the 10-position of the acridinone ring is a common site for functionalization. N-alkylation can significantly impact the molecule's physical and biological properties. Standard N-alkylation can be achieved by reacting the acridone with an alkyl halide in the presence of a base. For instance, N-substituted acridones can be prepared using various alkylating agents and a base like cesium carbonate in a solvent such as DMF. acs.org
More advanced methodologies have also been developed. For example, N-alkylation of piperazine-functionalized acridones can be carried out using benzyl (B1604629) bromides and cesium carbonate in DMF. acs.org Amidation reactions, coupling the acridone with various benzoic acids using reagents like EDCI and HOBt, provide another route to N-substituted derivatives. acs.org These methods allow for the introduction of a wide array of functional groups at the N-10 position, enabling the synthesis of diverse compound libraries.
Table 3: Selected N-Substitution Methodologies for Acridinone Derivatives
| Acridinone Substrate | Reagent(s) | Base/Catalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Acridone-piperazine | Benzyl bromides | Cs₂CO₃ | DMF | N-alkylated acridone | acs.org |
| Acridone-piperazine | Benzoic acids | EDCI, HOBt, Et₃N | DMF | N-amidated acridone | acs.org |
Regioselective C-Substitution Techniques
Introducing substituents at specific positions on the carbocyclic rings of the acridinone scaffold is crucial for fine-tuning activity but presents a significant synthetic challenge due to the presence of multiple C-H bonds with similar reactivity. Modern synthetic chemistry has made significant strides in directed C-H activation to achieve regioselectivity.
Palladium-catalyzed C-H activation has been a particularly fruitful strategy. For instance, a stoichiometric methodology for the synthesis of 4-arylated/alkylated 9(10H)-acridinones has been developed. nih.gov This approach utilizes a N-(pyridin-2-yl)-9(10H)-acridinone palladacycle as a starting substrate, which then undergoes cross-coupling with potassium aryl/alkyltrifluoroborates. nih.gov This directs the functionalization specifically to the C-4 position.
Direct C-H functionalization of the acridine ring system itself, while challenging, has been achieved with regioselectivity at the C-4 and C-9 positions using organozinc reagents. nih.gov Although this applies to the acridine rather than the acridinone core, the principles of directing functionalization are relevant. For the acridinone system, the presence of the carbonyl group and the amino group at C-4 can influence the regioselectivity of further substitutions. For example, studies on ledakrin, a 1-nitroacridine derivative, have shown that the 2 and 4 positions are susceptible to nucleophilic substitution. This inherent reactivity, guided by the existing substituents, can be exploited for regioselective functionalization.
Table 4: Examples of Regioselective C-Substitution on Acridine/Acridinone Scaffolds
| Substrate | Reagent(s) | Catalyst/Promoter | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| N-(pyridin-2-yl)-9(10H)-acridinone palladacycle | Potassium aryl/alkyltrifluoroborates | p-Benzoquinone | C-4 | 4-Aryl/alkyl-9(10H)-acridinones | nih.gov |
| Acridines | Organozinc reagents | - | C-4, C-9 | Arylated/Alkylated acridines | nih.gov |
Integration of Heterocyclic Moieties and Side Chains
The strategic incorporation of heterocyclic systems and diverse side chains onto the this compound scaffold is a key approach to modulate the physicochemical properties and biological activities of the resulting analogs. These modifications can influence factors such as solubility, DNA binding affinity, and enzyme inhibition.
A common method for introducing substituents is through the Ullmann condensation reaction. This involves the reaction of an appropriately substituted aniline with an o-halobenzoic acid in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate, which is then cyclized to the acridinone core. researchgate.netwikipedia.orgresearchgate.net For instance, the synthesis of 2- and 4-aminoacridin-9(10H)-one starts with the condensation of benzene-1,2-diamine or benzene-1,4-diamine with o-chlorobenzoic acid, followed by cyclization in polyphosphoric acid (PPA). researchgate.net This provides a versatile platform for further functionalization.
Nucleophilic aromatic substitution (SNAr) is another powerful technique for modifying the acridinone core. smolecule.comnih.govwalisongo.ac.id This method is particularly effective for introducing substituents at positions activated by electron-withdrawing groups. For example, fluorine atoms at positions ortho or para to the carbonyl group on the acridinone ring are susceptible to substitution by various nucleophiles, including amines and thiols, allowing for the attachment of a wide array of side chains. nih.govwalisongo.ac.idresearchgate.net The reactivity of the acridinone ring can be strategically controlled; for example, the presence of a nitro group can direct incoming nucleophiles. smolecule.com Studies have shown that positions 2 and 4 of the acridine ring are susceptible to nucleophilic substitution. nih.gov
Furthermore, the amino group at the 4-position serves as a convenient handle for elaboration. It can be acylated or reacted with various aldehydes to form Schiff bases, thereby introducing additional structural diversity. researchgate.net For example, a series of Schiff bases has been synthesized from 4-aminoacridin-9(10H)-one and various aromatic aldehydes. researchgate.net
The integration of peptide chains represents a more complex modification. Acridine-peptide conjugates can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where an acridine-4-carboxylic acid derivative is coupled to a resin-bound peptide. nih.govresearchgate.net This allows for the creation of libraries of compounds with potential applications as nucleic acid ligands. nih.gov
Below is a table summarizing examples of synthesized this compound analogs with integrated heterocyclic moieties and side chains.
Table 1: Examples of Synthesized this compound Analogs
| Compound | Starting Materials | Synthetic Method | Notes |
|---|---|---|---|
| 4-Aminoacridin-9(10H)-one | Benzene-1,4-diamine, o-chlorobenzoic acid | Ullmann condensation, Cyclization | Key intermediate for further derivatization. researchgate.net |
| 4-{[(1E)-(substituted-phenyl)methylene]amino}acridin-9(10H)-one derivatives | 4-Aminoacridin-9(10H)-one, various aromatic aldehydes | Schiff base formation | A series of derivatives with different substituents on the phenyl ring were synthesized. researchgate.net |
| Acridine-peptide conjugates | 9-Anilinoacridine-4-carboxylic acid, resin-bound peptides | Solid-phase peptide synthesis | A small combinatorial library was generated for screening as nucleic acid ligands. nih.gov |
| 4-(Acridin-9-ylmethyl)-2H-(substituted chromen)-2-one | Diphenylamine, 2-oxo-2H-(substituted chromen)-4-yl acetic acid | Condensation with zinc chloride | Resulting compounds were evaluated for antimicrobial and anticancer activities. ptfarm.pl |
Solid-Phase Synthesis Techniques for Acridinone Libraries
Solid-phase synthesis (SPS) has emerged as a powerful and efficient methodology for the generation of combinatorial libraries of acridinone derivatives. This high-throughput approach allows for the systematic modification of the acridinone scaffold, facilitating the exploration of structure-activity relationships for various biological targets. acs.org
A key advantage of SPS is the ability to attach the acridinone core or a precursor to a solid support, such as a resin, and then perform sequential chemical transformations. acs.orgnih.gov The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step. The final products are then cleaved from the resin. nih.gov
Several strategies have been developed for the solid-phase synthesis of acridinone-based libraries. One approach involves the attachment of an amino acid side chain to the resin, followed by the stepwise synthesis of a peptide chain. nih.gov An acridine-containing moiety, such as 9-anilinoacridine-4-carboxylic acid, can then be coupled to the N-terminus of the peptide. nih.govthieme-connect.com This method has been successfully employed to create libraries of acridine-peptide conjugates. nih.govresearchgate.net
Another strategy involves anchoring the acridinone scaffold itself to the solid support. For instance, an acridone derivative can be functionalized with a linker that allows for its attachment to the resin. chempep.com Subsequent reactions can then be performed on the acridinone core or at other positions. For example, a bifunctionalized acridone has been coupled to a resin-bound peptide to generate symmetrical 3,6-bispeptide-acridone conjugates. acs.org This on-bead, site-site reaction strategy is designed to produce molecules capable of binding to specific DNA structures like G-quadruplexes. acs.org
The choice of linker and cleavage strategy is crucial in solid-phase synthesis. The linker must be stable to the reaction conditions used during the library synthesis but readily cleavable to release the final products. In some cases, non-covalent anchoring strategies have been explored, where a hydrophobic acridone anchor interacts with a hydrophobic matrix, and the product is released by changing the solvent polarity. chempep.com
The table below outlines key aspects of reported solid-phase synthesis techniques for generating acridinone libraries.
Table 2: Solid-Phase Synthesis Strategies for Acridinone Libraries
| Strategy | Scaffold/Precursor Attached to Resin | Key Reactions | Library Type |
|---|---|---|---|
| Peptide Conjugation | Amino acid/Peptide | Standard Fmoc/Boc peptide synthesis, Acridine coupling | Acridine-peptide conjugates nih.govresearchgate.netthieme-connect.com |
| On-Bead Scaffold Functionalization | Bifunctionalized acridone | Peptide coupling, On-bead site-site reaction | Symmetrical bispeptide-acridones acs.org |
Advanced Spectroscopic and Computational Characterization of 4 Amino 10h Acridin 9 One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of acridin-9-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of 4-aminoacridin-9-one analogs, the protons on the aromatic rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. researchgate.net The exact chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents. For instance, the protons of the acridine (B1665455) core in N-(5-phenyl-1,3,4-thiadiazol-2-yl)acridin-9-amine appear as a multiplet between 8.2-8.5 ppm and 7.4-7.9 ppm. ijpsonline.com The amino group protons (NH₂) and the acridone (B373769) NH proton often present as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The acridone NH proton, for example, can be observed at δ 9.74 ppm. ijpsonline.com The presence of exchangeable protons can be confirmed by D₂O exchange experiments. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbonyl carbon (C=O) of the acridin-9-one ring is particularly characteristic, typically resonating at a downfield chemical shift around 177 ppm. researchgate.net Aromatic carbons resonate in the range of approximately 111 to 149 ppm. For example, in a Schiff base derivative of 4-aminoacridin-9-one, the carbon signals were observed at δ 111.05, 118.99, 121.10, and up to 148.65, with the imine carbon (HC=N) at 160.01 ppm and the carbonyl carbon at 177.13 ppm. researchgate.net Specific assignments are often aided by two-dimensional NMR techniques like COSY and selective INEPT experiments. chempap.org
Table 1: Representative NMR Data for Acridin-9-one Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 4-{[(1E)-phenylmethylene]amino}acridin-9(10H)-one | ¹H | 7.28-8.68 (m, Ar-H), 10.91 (s, 1H, NH) | researchgate.net |
| 4-{[(1E)-phenylmethylene]amino}acridin-9(10H)-one | ¹³C | 118.95-145.60 (Ar-C), 163.12 (C=N), 177.16 (C=O) | researchgate.net |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acridin-9-amine | ¹H | 8.5-8.2 (m, 3H), 7.9-7.4 (m, 10H), 9.74 (s, 1H, NH) | ijpsonline.com |
| 4-Fluoro-9-acridinamine | ¹H | 10.1 (brs, 2H), 8.61 (s, 1H), 8.44 (s, 1H), 8.11-7.95 (m, 3H), 7.64-7.56 (m, 2H) | arkat-usa.org |
| 4-Fluoro-9-acridinamine | ¹³C | 158.0, 151.3 (d, ¹JCF = 250.1 Hz), 139.4, 136.1, 129.6 (d, ²JCF = 16.3 Hz), 124.7, 124.5, 123.3, 123.2, 120.6, 119.4, 113.5, 111.9 | arkat-usa.org |
Mass Spectrometry (MS) Applications in Derivative Characterization
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of newly synthesized 4-amino-10H-acridin-9-one analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.
For instance, the HRMS (ESI) analysis of 4-fluoro-9-acridinamine showed a found m/z of 213.0821 for the [M+H]⁺ ion, which corresponds to the calculated value of 213.0822 for the formula C₁₃H₉FN₂. arkat-usa.org Similarly, for a more complex derivative, 9-[(6-azidohexyl)amino]-N,N-bis[2-(diethylamino)ethyl]acridine-4-carboxamide, the [M+H]⁺ ion was found at m/z 561.4030, matching the calculated value of 561.4024 for C₃₂H₄₉N₈O. nih.gov
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. While detailed fragmentation studies for this compound itself are not extensively reported in the provided context, the general principles of mass spectrometry suggest that the stable tricyclic acridone core would be a prominent feature in the mass spectra of its derivatives. researchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used for the analysis of these compounds. ijpsonline.comscielo.br
Table 2: HRMS Data for Selected Acridine Derivatives
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 4-Fluoro-9-acridinamine | C₁₃H₉FN₂ | 213.0822 | 213.0821 | arkat-usa.org |
| 4-Phenyl-9-acridinamine | C₁₉H₁₄N₂ | 271.1229 | 271.1242 | arkat-usa.org |
| 2-(Trifluoromethyl)-9-acridinamine | C₁₄H₉F₃N₂ | 263.0790 | 263.0780 | arkat-usa.org |
| 9-[(6-azidohexyl)amino]-N-[2-(diethylamino)ethyl]acridine-4-carboxamide | C₂₆H₃₄N₇O | 460.2819 | 460.2823 | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
IR and UV-Vis spectroscopy provide valuable insights into the functional groups and electronic properties of this compound and its analogs.
Infrared (IR) Spectroscopy: The IR spectrum of an acridin-9-one derivative is characterized by several key absorption bands. The C=O stretching vibration of the ketone group is prominent and typically appears in the range of 1629-1680 cm⁻¹. researchgate.netnih.gov The N-H stretching vibrations of the amino group and the acridone ring NH give rise to bands in the region of 3100-3400 cm⁻¹. researchgate.netscielo.br Aromatic C-H stretching is usually observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic system are found in the 1500-1630 cm⁻¹ region. researchgate.netnih.gov For example, a Schiff base derivative showed characteristic absorptions for C=N at 1620-1630 cm⁻¹ and C=O at 1660–1680 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of acridone derivatives are defined by the extended π-conjugated system of the tricyclic ring. These compounds typically exhibit intense absorption bands in the UV and visible regions, which are attributed to π→π* and n→π* electronic transitions. nih.gov The spectra of acridone alkaloids and their derivatives often show two main absorption bands at longer wavelengths, for example, between 350-450 nm. researchgate.netpublish.csiro.au For instance, certain N-substituted acridone derivatives display absorption bands at 376–378 nm and 395–397 nm, assigned to π–π* transitions. rsc.org The position and intensity of these bands are sensitive to substituents on the acridone core and the solvent used, which can alter the energy levels of the electronic states. nih.govrsc.org
Table 3: Spectroscopic Data (IR & UV-Vis) for Acridone Derivatives
| Derivative Type | IR (cm⁻¹) | UV-Vis λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Acridone Schiff Base | ~1660-1680 (C=O), ~1620-1630 (C=N) | 248-278, 302-320, 398-420 | π→π, n→π | researchgate.net |
| N-Substituted Acridones | - | 376-378, 395-397 | π→π* | rsc.org |
| AcridPyMe | - | ~320, 380-420 | π→π, n→π | nih.gov |
| Acridine-N-Oxides | - | 340-460 | π→π* | farmaciajournal.com |
Quantum Chemical and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the properties of this compound analogs at a molecular level, complementing experimental findings.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are widely used to explore the electronic structure of acridine derivatives. jocpr.comelectrochemsci.org Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. bnmv.ac.inpcbiochemres.com
In many acridone derivatives, the LUMO is primarily located on the electron-deficient acridone moiety. rsc.org The distribution of the HOMO, however, is often dependent on the nature of the substituents. rsc.org For electron-donating groups, the HOMO may be distributed across both the substituent and the acridone backbone. rsc.org For example, calculations on N-substituted acridones showed LUMO energy levels around -1.78 to -1.86 eV, while the HOMO energy level for a methoxyphenyl-substituted analog was -5.81 eV. rsc.org The HOMO-LUMO gap for acridone itself has been calculated to be higher than that of many of its derivatives, suggesting significant stability. bnmv.ac.in These computational results help in understanding electronic transitions observed in UV-Vis spectra, with the long-wavelength absorption often corresponding to the HOMO→LUMO transition. rsc.org
Tautomeric Equilibria and Energetics
Acridine derivatives can exist in different tautomeric forms, most notably the aminoacridine and iminoacridan forms, or the keto-enol forms for acridones. The relative stability of these tautomers is crucial as it can significantly influence their chemical and biological properties.
NMR studies have shown that the position of substituents can dictate the preferred tautomer in solution. For instance, while 2- and 3-nitro-substituted 9-aminoacridines retain the aminoacridine form, the 1- and 4-nitro isomers convert to the iminoacridan configuration in neutral to basic conditions. nih.gov Quantum chemical calculations can quantify the energy differences between these tautomers. scispace.com Studies on related heterocyclic systems demonstrate that computational methods can accurately predict the most stable tautomer by calculating their heats of formation in the gas phase. researchgate.neteurjchem.com For 4-aminoquinolines, a related class of compounds, DFT studies have shown how hydrogen bonding can stabilize different tautomers without significantly affecting the equilibrium. torvergata.it
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of acridone derivatives are key to their function in condensed phases and biological systems. DFT and other quantum chemical methods are used to determine stable conformations and analyze non-covalent interactions like hydrogen bonding and π-π stacking.
Quantum-chemical optimization of acridinylthioureas confirmed a non-planar orientation between the acridine and thiourea (B124793) planes, indicating a free rotation of the 9-substituent relative to the acridine core. chempap.org In the solid state, intermolecular interactions play a critical role in the crystal packing. Studies on 9-aminoacridine (B1665356) have used quantum crystallography to analyze how protonation affects intermolecular contacts and stabilizes the crystal structure through a synergy of strong hydrogen and halogen bonds. rsc.org Such computational analyses provide detailed descriptions of the electron density distribution and the nature of bonding, which are fundamental to understanding the material's properties. researchgate.net
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and computational docking are indispensable tools for elucidating the potential mechanisms of action of bioactive compounds by predicting their binding affinities and interaction patterns with biological macromolecules. For analogs of this compound, these in silico methods have provided significant insights into their interactions with a variety of protein and nucleic acid targets, guiding further drug design and development. jppres.comnih.gov The planar structure of the acridone core is a key feature, facilitating interactions such as intercalation into DNA and fitting into the active sites of various enzymes. rsc.orgmdpi.comresearchgate.net
Computational studies have explored how different substitutions on the acridone scaffold influence binding to diverse targets, including protein kinases, topoisomerases, and efflux pumps like P-glycoprotein (P-gp). jppres.commdpi.comresearchgate.net These simulations are crucial for understanding structure-activity relationships (SAR) and for the rational design of derivatives with enhanced potency and selectivity. researchgate.net
Docking Studies on Protein Kinase Targets
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Analogs of acridone have been evaluated against several kinases. For instance, docking studies of 3-acridine amides against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) revealed high binding affinities, with some derivatives showing scores of -9.827 and -10.031 kcal/mol, superior to the known inhibitor sorafenib. mdpi.com One potent analog formed four hydrogen bonds within the active site of VEGFR-2. mdpi.com The same study highlighted a remarkable binding affinity of an acridine amide derivative for B-Raf, another key kinase in cell signaling, with a docking score of -11.326. mdpi.com This interaction was stabilized by two strong hydrogen bonds with the amino acid residue Asp594. mdpi.com
In another study, novel 4-aminoacridone Schiff bases were investigated for their antiproliferative activity, which is often linked to kinase inhibition. researchgate.net While specific kinase targets were not detailed in the docking portion of this particular study, the related 3D-QSAR analysis provided contour maps that help explain the structure-activity relationships observed. researchgate.net
| Analog Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|---|
| 3-Acridine Amide | VEGFR-2 | -10.031 | Not specified | 4 Hydrogen Bonds | mdpi.com |
| 3-Acridine Amide | B-Raf | -11.326 | Asp594 | 2 Hydrogen Bonds | mdpi.com |
| 3-Acridine Amide | Aminopeptidase N (APN) | -9.288 | Ala353, Glu355, Glu389 | Hydrogen Bonds | mdpi.com |
| 9-Anilinoacridine Analogs | SARS-CoV-2 Mpro (PDB: 5R82) | -7.83 (G-score) | Not specified | Not specified | nih.gov |
| 9-Phosphorylacridines | Butyrylcholinesterase (BChE) | Not specified | Not specified | Active site binding | frontiersin.org |
Docking Studies on Topoisomerase Targets
Topoisomerases are vital enzymes that manage DNA topology and are well-established targets for anticancer drugs. The planar acridine/acridone ring is known to function as a DNA intercalator, disrupting topoisomerase activity. rsc.orgmdpi.com Molecular docking studies have been instrumental in visualizing these interactions.
Bis-acridone analogs were investigated as inhibitors of Topoisomerase I (PDB: 1TL8) and Topoisomerase IIα (PDB: 3QX3). ijpsjournal.com Docking simulations revealed binding energies ranging from -3.423 to -9.884 kcal/mol. ijpsjournal.com Two compounds, in particular, showed strong interactions with Topoisomerase II, with binding energies of -9.27 and -9.11 kcal/mol, respectively. ijpsjournal.com The interactions stabilizing these complexes included van der Waals forces, pi-pi stacking, alkyl interactions, and conventional hydrogen bonds. ijpsjournal.com
In a separate study, acridine–sulfonamide hybrids were docked against Topoisomerase I and II. mdpi.com One derivative, 8b, which was potent against Topo-I, showed a binding energy of -6.739 kcal/mol and interacted with key residues Lys-532, Asp-533, and Arg-364. mdpi.com Another compound, 7c, was a significant inhibitor of Topo-II. mdpi.com Furthermore, acridinyl-triazole hybrids have been shown through molecular dynamics simulations to fit optimally within the Topoisomerase IIB binding site, allowing the acridine core to intercalate with DNA bases such as DG13 and DC14. nih.govresearchgate.net One such hybrid demonstrated potent inhibition of Topoisomerase IIB with an IC50 value of 0.52 µM. nih.govresearchgate.net
Docking Studies on Other Protein Targets
The therapeutic potential of this compound analogs extends to other protein targets. Docking studies on P-glycoprotein (P-gp), a membrane transporter responsible for multidrug resistance (MDR), have been performed. researchgate.netresearchgate.net Simulations of 4-aminoacridone imine derivatives in both the ATP-binding site and the transmembrane binding pocket of P-gp predicted MDR modulatory behavior. researchgate.net Similarly, other acridone derivatives were shown to form hydrogen bonds with Tyr1393 and π–π stacking interactions with Tyr2352 in the ATP binding site of P-gp. rsc.org
Acridine derivatives have also been modeled against acetylcholinesterase (AChE), a target relevant to Alzheimer's disease. Docking of one analog into human AChE (hAChE) revealed cation–π interactions with residues Tyr341, Trp286, and Trp86, along with a hydrogen bond to Tyr337. rsc.org
| Analog Type | Protein Target | PDB ID | Docking Score / Binding Energy | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Bis-Acridone Analogs | Topoisomerase IIα | 3QX3 | -9.27 kcal/mol | Not specified | ijpsjournal.com |
| Acridine–Sulfonamide Hybrid | Topoisomerase I | Not specified | -6.739 kcal/mol | Lys-532, Asp-533, Arg-364 | mdpi.com |
| Acridinyl-Triazole Hybrid | Topoisomerase IIB | 4G0U | Not specified (IC50 = 0.52 µM) | Intercalation with DG13, DC14 | nih.govresearchgate.net |
| 4-Aminoacridone Imines | P-glycoprotein (P-gp) | Not specified | Not specified | ATP & Transmembrane binding sites | researchgate.net |
| Acridone Derivatives | P-glycoprotein (P-gp) | Not specified | Not specified | Tyr1393, Tyr2352 | rsc.org |
| Acridine Analog | Acetylcholinesterase (hAChE) | Not specified | Not specified | Tyr341, Trp286, Trp86, Tyr337 | rsc.org |
Interactions with Nucleic Acids
The ability of the planar acridine scaffold to interact directly with nucleic acids is a foundational aspect of its biological activity. nih.gov Molecular dynamics simulations and docking studies have been used to explore these interactions in detail. An acridine triazolidine (B1262331) derivative, ACW-02, was shown in silico to intercalate between DNA base pairs through π-π stacking. mdpi.com Other studies have focused on the interaction of acridone derivatives with G-quadruplex (G4) DNA structures, which are found in telomeres and oncogene promoter regions. nih.gov Molecular dynamics simulations have been used to assess the preferential binding of these ligands to G4 sequences over standard double-stranded DNA. nih.gov
Structure Activity Relationship Sar Investigations of 4 Amino 10h Acridin 9 One Derivatives
Impact of Substituent Nature and Position on Biological Efficacy
The type and placement of substituents on the acridinone (B8587238) ring are critical determinants of biological activity. rsc.org Research has shown that even minor changes to the substitution pattern can lead to significant variations in potency and selectivity.
For instance, in the development of antimalarial agents, the presence of a chlorine atom at the 7-position of the related quinoline (B57606) ring system is considered an indicator of activity. openmedicinalchemistryjournal.com Similarly, for acridine (B1665455) derivatives, substituents on the heterocyclic ring system are crucial for efficacy. Studies on 9-aminoacridine (B1665356) derivatives revealed that the inclusion of 6-chloro and 2-methoxy groups on the acridine ring was necessary for potent antimalarial activity. openmedicinalchemistryjournal.com
In the context of anticancer activity, SAR studies on N10-substituted acridone (B373769) derivatives identified specific substitution patterns that enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov When examining para-substituted derivatives, the order of activity was found to be NO2 > F > Cl > CH3 > OCH3, indicating that electron-withdrawing groups at this position tend to enhance efficacy. nih.gov The cytotoxicity of acridine derivatives is also linked to the nature of substituents at the 9-amino group, where modifying the amino group can alter the compound's toxicity. mdpi.com
The design of 9-aminoacridine-4-carboxamides as DNA-intercalating agents for cancer chemotherapy further highlights the importance of the substitution pattern. researchgate.net These molecules are designed to recognize specific sequences in the DNA double helix or to stabilize DNA topoisomerase cleavable complexes, thereby halting DNA replication processes. researchgate.net The interactions, which include ionic, ion-dipole, and hydrogen bonding, are highly dependent on the precise arrangement of functional groups on the acridone scaffold. researchgate.net
Table 1: Cytotoxicity of N-propyl (7-series) and N-butyl (8-series) Acridone Derivatives Against Breast Cancer Cell Lines. nih.gov
| Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. MDA-MB-231 |
|---|---|---|
| 7d | <10 | - |
| 7f | <10 | 6.14 |
| 8b | 12–30 | 12–30 |
| 8c | 12–30 | 12–30 |
| 8d | <10 | <10 |
| 8e | <10 | <10 |
| 8f | <10 | <10 |
| 8g | 12–30 | 12–30 |
Influence of Flexible Side Chains on Pharmacological Profile
The addition of flexible side chains, particularly at the N10 or C9 positions of the acridone core, profoundly influences the pharmacological properties of the resulting derivatives. These chains can affect the molecule's solubility, cell permeability, and ability to interact with biological targets like DNA or specific enzymes.
Studies on acridine derivatives for treating African trypanosomiasis showed that the nature of dialkylaminoalkyl side chains at the 9-position impacted trypanocidal activity. nih.gov For 9-thioacridines, dialkylaminoalkyl derivatives were slightly more potent than their mono-alkylated counterparts, and increasing the substitution on the side chains of 1,2,3,4-tetrahydro-9-thioacridines also enhanced activity. nih.gov However, for 9-aminoacridines, elongating the side chain did not produce a marked change in activity. nih.gov
In the context of anticancer agents, the length of an N-alkyl side chain on the acridone nitrogen was shown to be a key factor. An investigation into N10-substituted acridone derivatives found that an N-butyl derivative exhibited significant cytotoxicity. nih.gov Specifically, compounds with an N-butyl chain (series 8) were generally more active against breast cancer cell lines than the corresponding N-propyl-substituted compounds (series 7). nih.gov
The structure of the side chain can also enhance the molecule's affinity for DNA. For example, the antitumor drug N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide binds to DNA via intercalation of its 9-aminoacridine moiety, while its anilino side chain occupies the minor groove. nih.gov A study exploring the influence of side chain structure on DNA binding found that introducing a lysylglycyl peptide chain to a 4-(9-acridinylamino)aniline (B1219145) scaffold could increase the drug's affinity for DNA, suggesting that positively charged residues like lysine (B10760008) can strengthen the interaction. nih.gov
Stereochemical Considerations in Acridinone Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a critical impact on the biological activity of a drug. nih.gov For chiral compounds, different enantiomers or diastereomers can exhibit vastly different pharmacological profiles because biological targets, such as enzymes and receptors, are themselves chiral and can interact selectively with one stereoisomer over another. nih.gov
This stereoselectivity often arises from differences in how isomers bind to a target protein or how they are taken up by cells. Cellular uptake can be mediated by specific transporter systems that recognize and transport only particular stereoisomers. nih.gov For example, it has been demonstrated that the cellular uptake of certain amino acid-based compounds is mediated by L-amino acid transport systems, leading to the enhanced biological activity of the corresponding (S)-isomers. nih.gov
While many foundational acridinone structures are planar and achiral, the introduction of chiral centers, often within substituent groups or side chains, necessitates stereochemical considerations. If a derivative contains a stereocenter, its different isomers may display significant differences in antimalarial, anticancer, or other activities. This can be due to one isomer having a higher affinity for the target or being a better substrate for a cellular uptake transporter. Therefore, when designing and evaluating new acridinone derivatives with chiral elements, it is essential to investigate the activity of individual, stereochemically pure isomers to fully understand the SAR and identify the most potent and selective agent. nih.gov
Computational SAR and QSAR Approaches for Predictive Modeling
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in medicinal chemistry for understanding and predicting the biological activity of compounds like acridinone derivatives. nih.govnih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov
These models use calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For acridinone-related structures, these can include:
Topological descriptors: These describe the connectivity and branching of atoms in the molecule. Studies on 1,2,3,4-tetrahydroacridin-9(10H)-one (THA) derivatives found that topological indices favoring longer path lengths in the molecule were associated with better antimalarial activity. nih.gov
Physicochemical parameters: Properties like lipophilicity (MLOGP), solubility, and permeability are crucial. For THA derivatives, a balance of hydrophobicity and polarity in substituents was found to be important for modulating activity. nih.gov
Electronic and thermodynamic descriptors: Quantum chemical calculations can provide descriptors like electronic potential and dipole moment, which have been used to explain the antimalarial activity of related heterocyclic compounds. nih.gov
By analyzing these descriptors with statistical methods, QSAR models can identify which structural features are most important for a desired biological effect. For instance, a QSAR analysis of THA derivatives suggested that for optimal antimalarial activity, the 5th and 8th positions of the scaffold should remain unsubstituted. nih.gov
These predictive models make the process of drug discovery more efficient and cost-effective. nih.gov They allow researchers to virtually screen large libraries of potential derivatives, prioritize the synthesis of the most promising candidates, and guide the rational design of new molecules with improved potency and pharmacological profiles. nih.govnih.gov
Biological and Biomedical Applications of 4 Amino 10h Acridin 9 One Derivatives
Anti-infective Applications
The versatile structure of 4-amino-10H-acridin-9-one has been a fruitful starting point for the development of various anti-infective agents. These compounds have demonstrated efficacy against a wide range of pathogens, including bacteria, fungi, parasites, and viruses. rsc.org
Derivatives of acridin-9-one have shown significant potential as both antibacterial and antifungal agents, offering a scaffold for developing new drugs in an era of increasing antimicrobial resistance. oaji.netceon.rs Research has demonstrated their activity against both Gram-positive and Gram-negative bacteria. oaji.net
For instance, N10-alkyl substituted acridin-9-ones have been synthesized and shown to be effective against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). oaji.net One such derivative, 10-[3'-(N,N-diethylamino)propyl]acridin-9-one, exhibited notable antibacterial activity. oaji.netmdpi.com Similarly, 1,8-dioxoacridine derivatives have demonstrated significant antibacterial effects, with one analogue proving more potent against Salmonella enteritidis than the conventional antibiotic erythromycin. rsc.org Other modifications, such as the introduction of a 1,3,4-oxadiazole (B1194373) moiety or specific aryl groups like 4-chlorophenyl and 4-nitrophenyl, have also yielded compounds with good antibacterial activity, comparable to the standard drug ciprofloxacin. ijddr.injuniperpublishers.com
In the realm of antifungal research, these derivatives have also shown promise. The N10-alkyl substituted acridin-9-ones were active against Candida albicans and Aspergillus niger. oaji.net Specifically, 10-[3′-(N-pyrrolidin-2″-one)propyl] acridin-9-one showed stronger antifungal activity against C. albicans than the standard drug clotrimazole (B1669251). mdpi.com Furthermore, 1,8-dioxoacridine derivatives displayed moderate activity against C. albicans and Candida glabrata. rsc.org
Table 1: Antibacterial and Antifungal Activity of this compound Derivatives
| Derivative Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| N10-Alkyl substituted acridin-9-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, Shigella sp. | Bactericidal and bacteriostatic activity; zones of inhibition from 14 to 28 mm. | oaji.netmdpi.com |
| 10-[3'-(N-pyrrolidin-2″-one)propyl] acridin-9-one | C. albicans, A. niger | Potent antifungal activity, stronger than clotrimazole against C. albicans. | mdpi.com |
| 1,8-Dioxoacridines | E. coli, P. aeruginosa, S. enteritidis, S. aureus | Significant antibacterial activity; one derivative more effective than erythromycin. | rsc.org |
| 1,8-Dioxoacridines | C. albicans, C. glabrata | Moderate antifungal activity. | rsc.org |
| Acridone-phenolic compounds (with 4-ClC6H4 and 4-NO2C6H4) | Bacterial strains | Good antibacterial activity, comparable to ciprofloxacin. | juniperpublishers.com |
| 1-Benzoyl-4-(7-benz[c]acridinyl) thiosemicarbazide | S. aureus, S. castellani, E. coli, P. aeruginosa, C. albicans | Excellent activity with MIC values of 10-20 µM. | mdpi.com |
The acridine (B1665455) framework is historically significant in antiparasitic chemotherapy, with quinacrine, a 9-aminoacridine (B1665356), being one of the earliest synthetic antimalarials. ceon.rssemanticscholar.orgnih.gov This legacy continues with modern derivatives of this compound showing potent activity against parasites responsible for malaria and leishmaniasis. rsc.orgrsc.org
Antileishmanial Activity: Research has identified specific acridinone (B8587238) derivatives with selective activity against Leishmania parasites. The synthesis of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives led to the discovery of compounds with specific toxicity towards the amastigote stage of Leishmania infantum, which is the clinically relevant form of the parasite in humans. nih.govresearchgate.net Two derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, were particularly notable for their selective antileishmanial effects. ijddr.innih.govresearchgate.net These findings suggest that adding a benzothiazole (B30560) group to the amino-acridinone ring can enhance antileishmanial properties. nih.govresearchgate.net
Antimalarial Activity: The fight against drug-resistant malaria has spurred renewed interest in acridine-based compounds. semanticscholar.orgnih.govopenmedicinalchemistryjournal.com Derivatives of 9-aminoacridine, the parent structure of the compounds discussed, are known to inhibit parasite growth by intercalating into DNA and inhibiting DNA topoisomerase II. ceon.rsgoogle.com
Studies on 6-chloro-2-methoxyacridine (B15215803) derivatives have yielded compounds with potent in vitro antimalarial activity, with IC50 values in the nanomolar range (2.9-42 nM) against Plasmodium falciparum. semanticscholar.orgnih.govopenmedicinalchemistryjournal.com Further research into 9-aminoacridine analogues has produced derivatives with high activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with some compounds showing IC50 values below 8 nM. mdpi.com For instance, certain analogues demonstrated sub-nanomolar activity against the CQS 3D7 strain and marked improvement against the CQR W2 strain (IC50 < 1.0 nM). mdpi.com Natural acridone (B373769) alkaloids, such as acronycine, have also been evaluated, showing activity against Plasmodium yoelii. openmedicinalchemistryjournal.com
Table 2: Antiparasitic Activity of this compound Derivatives
| Derivative | Target Parasite | Observed Activity (IC50) | Reference |
|---|---|---|---|
| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania infantum (amastigotes) | Selective antileishmanial activity. | nih.govresearchgate.net |
| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania infantum (amastigotes) | Selective antileishmanial activity. | nih.govresearchgate.net |
| 2-methoxy-6-chloro-9-aminoacridine | Plasmodium falciparum | 18-42 nM | openmedicinalchemistryjournal.com |
| 3-(6,6,6-trifluorohexyloxy)-6-chloro-9-aminoacridine | Plasmodium falciparum | 2.9-10 nM | openmedicinalchemistryjournal.com |
| 9-Aminoacridine analogues (Compounds 5-10) | P. falciparum (3D7 & W2 strains) | 1.0 nM < IC50 < 7.6 nM | mdpi.com |
Acridone derivatives have demonstrated a wide spectrum of antiviral activity against both DNA and RNA viruses, including herpes simplex virus (HSV), cytomegalovirus (CMV), hepatitis C virus (HCV), and Junin virus. researchgate.net The broad range of activity suggests that these compounds may act on cellular factors rather than specific viral components, making them less prone to the development of viral resistance. researchgate.net
The primary mechanism of antiviral action appears to be the inhibition of nucleic acid synthesis. researchgate.net Some acridone derivatives have been shown to inhibit cellular and viral enzymes and to intercalate into nucleic acid molecules. researchgate.net For example, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were evaluated for their anti-HIV activity. nih.gov Another notable example is acridone-10-yl acetic acid, known as Neovir, which has been identified as an effective antiviral drug. ijddr.in
Oncological Research and Antineoplastic Activity
The planar structure of acridinones allows them to function as DNA intercalators, a key feature for many anticancer agents. rsc.orgijddr.in This has led to extensive investigation of this compound derivatives as potential antineoplastic drugs, with many showing significant cytotoxic effects against various cancer cell lines. rsc.org
Numerous studies have documented the potent in vitro antiproliferative and cytotoxic effects of this compound derivatives across a wide range of human cancer cell lines.
Sulfur-containing 9-aminoacridine analogues, such as CK0402 and CK0403, have demonstrated impressive growth-inhibitory activity against panels of human breast cancer cells, including MCF-7, MDA-MB-231, and SKBR-3. spandidos-publications.comspandidos-publications.com CK0403, in particular, was found to be highly potent, with SKBR-3 and MDA-MB-231 being the most sensitive cell lines. spandidos-publications.com Other modifications, such as the synthesis of pyridyl acridones, have led to compounds with sub-micromolar cytotoxicity; for example, one such derivative (186d) exhibited an IC50 value of 0.46 μM against the K562 leukemia cell line. rsc.org
Further research into acridine-triazole and acridine-thiadiazole hybrids has also identified compounds with good cytotoxic inhibition against gastric (MGC-803) and bladder (T24) cancer cells. mdpi.com The introduction of various side chains and heterocyclic moieties has proven to be a successful strategy for generating derivatives with a broad spectrum of cytotoxic activity. acs.org
Table 3: In Vitro Cytotoxicity of this compound Derivatives
| Derivative | Cancer Cell Line | Observed Activity (IC50) | Reference |
|---|---|---|---|
| CK0402 (9-aminoacridine analogue) | Breast cancer cells (SKBR-3, MCF-7, etc.) | Potent growth inhibition. | spandidos-publications.com |
| CK0403 (9-aminoacridine analogue) | Breast cancer cells (SKBR-3, MDA-MB-231) | Highly potent growth inhibition. | spandidos-publications.com |
| Pyridyl acridone (186d) | Leukemia (K562) | 0.46 µM | rsc.org |
| Acridine derivative (136l) | Leukemia (K562) | 2.68 µM | rsc.org |
| Acridine derivative (136l) | Hepatoma (HepG-2) | 8.11 µM | rsc.org |
| Acridine-HSP90 conjugates (153a-d) | Lung Carcinoma (A549) | 0.1 - 0.5 µM | rsc.org |
| Acridine-triazole/thiadiazole derivatives | Gastric (MGC-803), Bladder (T24) | Good cytotoxicity inhibition. | mdpi.com |
The anticancer effects of this compound derivatives are attributed to several mechanisms of action, primarily centered on the disruption of DNA integrity and cellular proliferation pathways.
A major mechanism is the inhibition of topoisomerases, crucial enzymes that manage DNA topology during replication and transcription. ceon.rs Derivatives such as amsacrine, CK0402, and CK0403 are known inhibitors of topoisomerase II. rsc.orgspandidos-publications.comspandidos-publications.com Other analogues have been found to inhibit topoisomerase I. rsc.org This enzymatic inhibition leads to DNA damage and ultimately triggers cell death.
DNA intercalation is another key mechanism. rsc.org The planar acridone ring system inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription processes. ceon.rsresearchgate.net
Furthermore, some acridine derivatives induce cancer cell death through the activation of tumor suppressor pathways. Research has shown that certain derivatives can stabilize the p53 tumor suppressor protein by preventing its ubiquitination and subsequent degradation. tandfonline.com This leads to the accumulation of p53 and the induction of p53-dependent apoptosis. tandfonline.com This cell death process has been shown to be dependent on Bax, a key pro-apoptotic protein targeted by p53. tandfonline.com Other observed mechanisms include the induction of cell cycle arrest, typically at the G2/M phase, and the triggering of apoptosis through mitochondrial pathways. rsc.orgspandidos-publications.commdpi.com Some compounds have also been noted to induce autophagy, a cellular degradation process that can contribute to cell death. spandidos-publications.com
Applications in Advanced Imaging and Sensing
The unique photophysical properties of the acridine nucleus make its derivatives, including those of this compound, valuable tools in the development of advanced imaging and sensing technologies. rsc.orgrsc.org Their planar structure and electron-rich nature facilitate fluorescence, a phenomenon that can be modulated by structural modifications and interactions with the local environment. rsc.orggoogle.com This has led to their application as probes for visualizing cellular structures and detecting specific biomolecules and microenvironmental conditions. nih.govrsc.org
Fluorescent Probes for Cellular Imaging
Derivatives of the acridone scaffold are employed as fluorescent probes for visualizing and tracking processes within living cells. rsc.orgnih.gov The fluorescence properties of these compounds allow for their use as labels for biomolecules and as reporters in various bioassays. google.com The core structure can be chemically modified to enhance properties like water solubility, cell permeability, and targeting to specific organelles. nih.govrsc.org
For instance, the acridine core is a key component in designing small-molecule fluorescent probes for real-time measurement of signaling molecules in living cells. nih.gov The inherent fluorescence of the acridone moiety provides a platform for developing "turn-on" or "turn-off" sensors, where the signal is activated or quenched upon interaction with a specific analyte. rsc.org Researchers have successfully used these derivatives for applications such as nucleic acid staining and flow cytometry, leveraging their strong fluorescence to achieve a high signal-to-noise ratio, which is crucial for clear imaging against background cellular fluorescence. rsc.orggoogle.com Furthermore, 9-aminoacridine derivatives have been explored as fluorescent probes for the specific detection of cancer cells. google.com
Sensing of Biomolecules and Microenvironmental Parameters
The development of fluorescent probes from acridone derivatives extends to the quantitative and qualitative sensing of important biomolecules and changes in the cellular microenvironment. nih.govrsc.org These sensors are designed so that interaction with a target analyte induces a measurable change in their fluorescence intensity or wavelength. nih.gov
A notable application is the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Researchers have designed novel fluorescent probes based on the 9(10H)-acridone scaffold for this purpose. nih.gov One such probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone, reacts with NO in an aqueous medium to form a triazole derivative, resulting in a five-fold increase in fluorescence intensity. nih.gov This "turn-on" mechanism allows for sensitive detection of NO production in cells. nih.gov
Acridine derivatives have also been adapted to sense other analytes and environmental conditions. By modifying the acridine structure, for example by introducing an N-oxide group, the fluorescence can be switched or modulated. rsc.org This strategy has been used to create probes that detect hypoxic (low oxygen) conditions in tumors, sense metal ions like Fe(II), and measure levels of other crucial biomolecules such as hydrogen sulfide (B99878) (H₂S) and formaldehyde. rsc.org
| Acridone Derivative Type | Target Analyte/Parameter | Sensing Mechanism | Reference |
|---|---|---|---|
| Diamino-acridone | Nitric Oxide (NO) | Reaction with NO forms a highly fluorescent triazole derivative. | nih.gov |
| Acridine N-oxide | Hypoxia | Bioreduction under hypoxic conditions to a fluorescent amine ("turn-on" fluorescence). | rsc.org |
| Acridine N-oxide | Iron (Fe(II)) | Reaction with Fe(II) quenches fluorescence or causes a "turn-on" response depending on the specific probe design. | rsc.org |
| Quinoline (B57606) N-oxide (related scaffold) | Hydrogen Sulfide (H₂S) | Fluorogenic probe with an azide (B81097) group for selective detection. | rsc.org |
| Quinoline N-oxide (related scaffold) | Formaldehyde | Fluorogenic probe with a hydrazine (B178648) group for selective detection. | rsc.org |
Agrochemical Applications: Herbicidal Properties
Beyond biomedical applications, acridone derivatives have demonstrated significant potential in the agrochemical sector, specifically as herbicides. researchgate.netnih.gov Research has focused on their ability to inhibit essential biological processes in plants, leading to weed control. researchgate.net
Studies have shown that certain acridone derivatives act as inhibitors of photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. researchgate.net By blocking PSII, these compounds disrupt photosynthesis, ultimately leading to plant death. For example, acridin-9(10H)-one was identified as a promising PSII inhibitor, reducing the quantum yield for electron transport. researchgate.net
The herbicidal activity of these compounds has been evaluated in both pre- and post-emergence applications. Specific derivatives have shown efficacy against various weed species. researchgate.net The structure-activity relationship is crucial, with different substitutions on the acridone ring leading to varied levels of herbicidal potency. researchgate.net This suggests that the acridone scaffold can be fine-tuned to develop new classes of weed control agents. researchgate.net
| Acridone Derivative | Target Weed Species | Observed Herbicidal Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| Acridin-9(10H)-one | General (tested in vitro) | Reduced performance index and quantum yield for electron transport. | Photosystem II (PSII) Inhibition | researchgate.net |
| 2-chloroacridin-9(10H)-one | Amaranthus lividus | Post-emergence activity; reduction in radicle and hypocotyl lengths. | Photosystem II (PSII) Inhibition | researchgate.net |
| 9(10H)-acridone-4-carboxylic acid | Amaranthus viridis | Post-emergence activity; reduction in radicle and hypocotyl lengths. | Photosystem II (PSII) Inhibition | researchgate.net |
Other Emerging Biomedical Applications
The versatility of the this compound scaffold has led to its exploration in a wide range of other biomedical fields. The ability of the planar acridine ring to intercalate into DNA is a primary mechanism behind many of these activities, but other modes of action, such as enzyme inhibition and protein interaction, are also significant. rsc.orgtandfonline.com
Anticancer Activity: A major area of research is the development of acridine derivatives as anticancer agents. ekb.egresearchgate.net Their planar structure allows them to insert between DNA base pairs, disrupting DNA replication and transcription, which is particularly effective against rapidly dividing cancer cells. rsc.orgtandfonline.com Furthermore, some derivatives inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication. rsc.org Certain 9-aminoacridine derivatives have also been found to stabilize the tumor suppressor protein p53, inducing p53-dependent cell death in tumor cells. tandfonline.com
Immunomodulatory Effects: Specific 9-aminoacridine derivatives have been identified as potent modulators of the immune system. They have been shown to selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the master regulator protein FoxP3. nih.gov By inhibiting the suppressive function of Tregs, these compounds can enhance anti-tumor immune responses, representing a promising strategy for cancer immunotherapy. nih.gov
Antiprotozoal and Antimicrobial Activity: The acridine/acridone framework has a long history of use against infectious diseases. ekb.eg Derivatives have been investigated for antimalarial, antileishmanial, antibacterial, and antifungal properties. ekb.egchemistryjournal.net For example, (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives have shown selective antileishmanial activity, highlighting the potential for creating targeted therapies against parasitic infections by modifying the acridone core. chemistryjournal.net
Future Directions and Advancements in 4 Amino 10h Acridin 9 One Research
Development of Novel Synthetic Methodologies for Enhanced Diversity
The synthesis of acridine (B1665455) derivatives, including 4-amino-10H-acridin-9-one, has traditionally faced challenges such as harsh reaction conditions and limited regioselectivity. researchgate.net However, recent advancements are paving the way for more efficient and versatile synthetic routes. The focus is on developing methods that not only improve yields and reduce reaction steps but also allow for the creation of a wider array of derivatives with diverse functionalities. researchgate.netmdpi.com
These novel methodologies are crucial for generating libraries of this compound analogs. This structural diversity is essential for exploring the structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity for various biological targets. rsc.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. nih.govmednexus.orgmdpi.com These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with a higher probability of success. nih.govnih.gov
AI and ML algorithms can be employed in various stages of the drug design process, including:
Target Identification: AI can analyze biological data to identify and validate new molecular targets for this compound and its analogs. researchgate.net
Virtual Screening: Machine learning models can rapidly screen large virtual libraries of compounds to predict their binding affinity and potential activity against specific targets. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties from scratch. mdpi.com
ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
By integrating AI and ML, researchers can significantly accelerate the discovery and optimization of novel this compound-based therapeutics, reducing the time and cost associated with traditional drug development. nih.govmednexus.org
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. d-nb.infogardp.org This approach is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. d-nb.infoscielo.org.mx
The planar structure of the acridine ring system allows it to interact with various biomolecular targets, making this compound an ideal scaffold for developing multi-target drugs. rsc.org By strategically modifying the core structure, it is possible to design derivatives that exhibit a desired polypharmacological profile, hitting multiple targets involved in a specific disease.
Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in predicting the polypharmacology of compounds and guiding the design of multi-target ligands. scielo.org.mxresearchgate.net This rational design approach can lead to the development of more effective and less resistance-prone therapies based on the this compound framework.
Innovations in Biosensing and Diagnostic Applications
Beyond its therapeutic potential, the unique photophysical properties of the acridine scaffold make it a valuable tool for developing biosensors and diagnostic agents. mdpi.com Acridine derivatives often exhibit strong fluorescence, which can be modulated upon binding to specific biomolecules, making them excellent candidates for fluorescent probes. mdpi.com
Recent innovations in biosensor technology, such as the use of nanomaterials and hydrogels, are further expanding the potential applications of acridine-based compounds. mdpi.comacs.org For instance, a colorimetric DNA biosensor has been developed that can detect DNA and RNA targets, as well as DNA intercalating agents. nih.gov Such biosensors could have significant implications for disease diagnosis, genetic analysis, and drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-10H-acridin-9-one derivatives, and how can reaction conditions be systematically optimized?
- Answer : Synthesis typically involves condensation reactions of acridone precursors with amines or halogenated intermediates. For example, acridinone chalcones can be synthesized by reacting 2-acetylacridin-9(10H)-one with aryl aldehydes under alkaline conditions (e.g., KOH in ethanol) . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or TLC. Parallel experiments with controlled variables (e.g., varying molar ratios or microwave irradiation time) can identify optimal yields. Detailed protocols for reproducibility should follow IUPAC guidelines for compound characterization .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?
- Answer : Key techniques include:
- UV-Vis and fluorescence spectroscopy to assess photophysical properties (e.g., absorption/emission maxima, quantum yield) .
- NMR (¹H/¹³C) for structural confirmation, focusing on amine proton shifts and aromatic ring coupling patterns.
- Density Functional Theory (DFT) using software like Multiwfn to analyze electron localization functions (ELF) and electrostatic potential (ESP) surfaces, which predict reactivity and intermolecular interactions .
- Mass spectrometry (HRMS) for molecular weight validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized compounds. Mitigation strategies include:
- Comparative meta-analysis of published data to identify outliers and common trends.
- Rigorous purity validation via HPLC (>95% purity) and elemental analysis.
- Standardized bioassays with positive/negative controls (e.g., isoniazid for antibacterial studies) .
- Computational docking studies to correlate structural features (e.g., substituent electronic effects) with activity discrepancies .
Q. What experimental and theoretical approaches are critical for elucidating the structure-activity relationship (SAR) of this compound in thermally activated delayed fluorescence (TADF) materials?
- Answer : Advanced SAR studies require:
- Photophysical profiling : Measure reverse intersystem crossing (RISC) rates and photoluminescence quantum yields (PLQY) using time-resolved spectroscopy .
- DFT/TD-DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to evaluate charge-transfer efficiency. Tools like Multiwfn can map electron density distributions to guide acceptor-donor group modifications .
- Crystallography : Analyze solid-state packing effects on TADF performance.
Q. How can researchers design experiments to address uncertainties in the mechanistic pathways of this compound derivatization reactions?
- Answer : Mechanistic clarity requires:
- Isotopic labeling : Track reaction intermediates (e.g., ¹⁵N-labeled amines) via MS/MS.
- Kinetic studies : Monitor reaction progress under pseudo-first-order conditions to deduce rate laws.
- In-situ spectroscopy : Use FT-IR or Raman to detect transient species (e.g., enolates or radicals) .
- Computational modeling : Simulate transition states using Gaussian or ORCA to validate proposed mechanisms .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and testing this compound-based compounds?
- Answer :
- Detailed documentation : Report exact reagent grades, solvent batches, and instrument calibration data .
- Negative controls : Include solvent-only and scaffold-free controls in bioassays.
- Open data sharing : Deposit raw spectral data (NMR, MS) in repositories like Zenodo for peer validation .
Q. How should researchers analyze conflicting quantum efficiency data in acridone-based TADF emitters?
- Answer :
- Error analysis : Quantify uncertainties in PLQY measurements (e.g., integrating sphere calibration errors).
- Environmental controls : Ensure consistent oxygen/moisture exclusion during optoelectronic testing.
- Comparative benchmarking : Cross-reference results with structurally analogous TADF systems (e.g., carbazole-acridone hybrids) .
Data Presentation and Reporting
Q. What are the essential elements for presenting acridone derivative data in peer-reviewed journals?
- Answer : Follow ICMJE and IUPAC standards:
- Structured abstracts : Highlight objectives, methods, and key findings (e.g., "A 23% increase in PLQY was achieved via peripheral carbazole modification") .
- Supplementary materials : Include crystallographic data (CIF files), synthetic protocols, and raw kinetic plots.
- Conflict resolution : Disclose funding sources and potential biases in the "Author Declarations" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
